Paliperidone-d4 - 1020719-55-4

Paliperidone-d4

Catalog Number: EVT-363110
CAS Number: 1020719-55-4
Molecular Formula: C23H27FN4O3
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paliperidone, the major active metabolite of risperidone, is an antipsychotic medication used primarily in the treatment of schizophrenia and schizoaffective disorder. It is known for its high affinity and antagonistic activity toward D2 and 5-HT2A receptors, with additional effects on other receptors such as 5-HT7, H1, α1, and α2 receptors. Paliperidone is available in various formulations, including an extended-release (ER) version and a long-acting injectable, which have been shown to be effective in managing symptoms of psychotic disorders with a favorable side effect profile7.

Applications in Various Fields

Schizophrenia Treatment

Paliperidone palmitate, a long-acting injectable form of the drug, has demonstrated efficacy in the treatment of schizophrenia. A controlled trial showed significant improvement in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression Severity scores. The drug was generally well-tolerated, with an incidence of adverse events similar to placebo1.

Neuroprotection

Studies have shown that paliperidone can protect neurons from various forms of damage. It has been found to protect prefrontal cortical neurons from damages caused by MK-801, an NMDA receptor antagonist, through the Akt1/GSK3β signaling pathway4. Additionally, paliperidone has demonstrated neuroprotective effects against β-amyloid peptide, N-methyl-4-phenylpyridinium ion, and hydrogen peroxide-induced cell death in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases8.

Modulation of Dopaminergic Activity

Paliperidone has been shown to increase the spontaneous and evoked firing rates of mesocortical dopaminergic neurons by activating a hyperpolarization-activated inward current (Ih). This effect may underlie the drug's application in schizophrenia, as it could enhance dopaminergic transmission in the prefrontal cortex, an area implicated in the disorder5.

Dose Optimization

A dose-finding study using positron emission tomography (PET) to measure dopamine D2 receptor occupancy suggested that paliperidone ER at doses of 6-9 mg provides an estimated level of occupancy between 70-80%, which is considered optimal for therapeutic effects without excessive side effects6.

Endocannabinoid System

Paliperidone has been found to affect the endocannabinoid system (ECS) in the prefrontal cortex of rats exposed to stress. It modulated the expression of cannabinoid receptors and enzymes involved in the synthesis and degradation of endocannabinoids, indicating a potential new therapeutic target for psychotic and stress-related psychiatric pathologies9.

Comparative Pharmacology

Comparative studies between risperidone and paliperidone have highlighted differences in receptor binding and effects on mitochondrial function and movement. These differences may contribute to the clinical superiority of paliperidone, which is primarily based on its available formulations rather than pharmacokinetic/pharmacodynamic properties10.

Risperidone

    Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, schizoaffective disorder, and bipolar disorder. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. []

    Relevance: Risperidone is the parent compound of paliperidone-d4. Paliperidone-d4 is a deuterated form of paliperidone, which is the major active metabolite of risperidone. [] Structurally, paliperidone is identical to risperidone, except for the replacement of a hydroxyl group with a ketone group. This close structural relationship results in similar pharmacological profiles between the two compounds.

Paliperidone

    Compound Description: Paliperidone is an atypical antipsychotic medication used to treat schizophrenia and schizoaffective disorder. It is the major active metabolite of risperidone and exhibits a similar mechanism of action, primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. []

    Relevance: Paliperidone is the non-deuterated form of paliperidone-d4. Paliperidone-d4 is used as an internal standard in mass spectrometry methods for the quantification of paliperidone in biological samples, such as plasma. [] The use of deuterated analogs as internal standards is a common practice in analytical chemistry to improve the accuracy and precision of quantitative measurements.

Aripiprazole

    Compound Description: Aripiprazole is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. []

    Relevance: Aripiprazole, particularly its long-acting injectable (LAI) formulation, is often compared to paliperidone and paliperidone palmitate in studies evaluating the efficacy and safety of different treatment options for schizophrenia and related disorders. [, ] While both drugs belong to the class of atypical antipsychotics, they differ in their receptor binding profiles and pharmacokinetic properties.

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. It acts as an antagonist at dopamine D2 receptors. []

Clozapine

    Compound Description: Clozapine is an atypical antipsychotic medication considered a treatment option for treatment-resistant schizophrenia, meaning the condition has not responded adequately to at least two other antipsychotic medications. It exhibits a complex pharmacological profile, interacting with various neurotransmitter receptors, including dopamine, serotonin, histamine, and muscarinic receptors. []

    Relevance: Clozapine is investigated in combination with paliperidone palmitate in retrospective studies aiming to assess the efficacy and safety of this combination therapy in patients with treatment-resistant schizophrenia and other psychotic disorders. [] These studies suggest potential benefits for symptom control and reduction in side effects with the combination approach, although further research is needed to confirm these findings.

Source

Paliperidone-d4 is synthesized from starting materials that are derivatives of risperidone, a related compound. The synthesis processes are designed to produce high-purity compounds suitable for pharmaceutical use.

Synthesis Analysis

The synthesis of paliperidone-d4 involves several key steps, which can be derived from the synthesis of risperidone. The general methods include:

  1. Acylation and Transformation:
    • A two-step process is often employed where an acylation reaction introduces a 9-hydroxy or 9-acyloxy group to the tetrahydropyridopyrimidin-4-one ring system.
    • This is typically followed by transformations that yield paliperidone or its esters.
    • The reactions can be conducted under mild conditions, thus enhancing yield and purity without the need for protective groups .
  2. Deuteration:
    • Specific reactions incorporate deuterium into the compound. This can involve using deuterated reagents during the acylation or transformation steps to ensure that deuterium replaces specific hydrogen atoms in the final product.
  3. Purification:
    • After synthesis, paliperidone-d4 must be purified to achieve a high level of purity (>95%), which is critical for its application in research and clinical studies .
Chemical Reactions Analysis

Paliperidone-d4 participates in various chemical reactions relevant to its synthesis and application:

  1. Acylation Reactions:
    • Typically performed under Vilsmeier-Haack or Friedel-Crafts conditions to introduce acyl groups into the molecular structure.
  2. Reduction Reactions:
    • These reactions convert keto intermediates into alcohols or other functional groups, which are crucial for synthesizing paliperidone from precursors.
  3. Stability Studies:
    • Chemical stability under physiological conditions is often assessed through chromatographic methods, ensuring that paliperidone-d4 maintains its integrity during experiments .
Mechanism of Action

Paliperidone acts primarily as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors:

  • Serotonin Receptor Antagonism: This action helps alleviate symptoms of schizophrenia and other psychiatric disorders by modulating serotonin levels in the brain.
  • Dopamine Receptor Antagonism: By blocking dopamine receptors, paliperidone reduces dopaminergic overactivity associated with psychotic symptoms.

The combined effects on these neurotransmitter systems contribute to its efficacy as an antipsychotic medication, providing therapeutic benefits while minimizing side effects typically associated with older antipsychotics .

Physical and Chemical Properties Analysis

Paliperidone-d4 exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under recommended storage conditions (-20°C) but should be protected from moisture and light.

These properties are critical for determining its formulation in pharmaceutical applications and ensuring effective delivery within biological systems .

Applications

Paliperidone-d4 has significant applications in scientific research:

  1. Pharmacokinetic Studies: Used to trace metabolic pathways and understand how paliperidone is processed within the body.
  2. Clinical Research: Assists in developing formulations that require precise dosing and understanding drug interactions.
  3. Analytical Chemistry: Serves as a standard in chromatographic methods for quantifying paliperidone levels in biological samples .
Chemical Characterization of Paliperidone-d4

Structural Elucidation and Isotopic Labeling

Molecular Structure and Deuterium Substitution Sites

Paliperidone-d4 (Chemical Name: 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a deuterated analogue of the antipsychotic drug paliperidone. Its molecular formula is C₂₃H₂₃D₄FN₄O₃, with a molecular weight of 430.51 g/mol [4] [6] [9]. Deuterium atoms are specifically incorporated at the four hydrogen positions of the ethylene linker connecting the piperidine nitrogen to the pyridopyrimidinone core. This results in a -CD₂-CD₂- moiety instead of the -CH₂-CH₂- group in non-deuterated paliperidone [4] [9]. The core molecular structure retains the key pharmacophoric elements:

  • 6-Fluorobenzisoxazole ring (serving as a dopamine D₂ receptor affinity modulator)
  • Piperidine moiety (providing structural geometry for receptor interaction)
  • 9-Hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine group (contributing to serotonin 5-HT₂A antagonism) [6] [9]

Table 1: Structural Features of Paliperidone-d4

Structural ComponentChemical CharacteristicsDeuterium Substitution Site
Benzisoxazole ring6-Fluoro-substituted heterocycleNone
Piperidine ringN-Alkylated piperidineNone
Ethylene linker-CH₂-CH₂- groupFully deuterated (-CD₂-CD₂-)
Pyridopyrimidinone core9-Hydroxy-tetrahydropyrimidinone with methyl substituentNone

Synthesis Methodologies for Deuterated Analogues

The synthesis of paliperidone-d4 follows a multi-step strategy that begins with deuterated precursors to ensure site-specific isotopic incorporation. Key synthetic approaches include:

  • Deuterated Alkylating Agents: Utilization of 1,2-dibromoethane-d4 for N-alkylation of the piperidine intermediate (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine). This step introduces the deuterated ethylene bridge [4] [6].
  • Coupling Reactions: The deuterated alkylpiperidine intermediate is condensed with the halogenated pyridopyrimidinone precursor (9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one derivative) under optimized conditions, typically employing catalysts like potassium iodide in dimethylformamide with sodium carbonate base [4].
  • Lewis Acid Catalysis: For paliperidone palmitate-d4 synthesis, Friedel-Crafts acylation using organic Lewis acids (trimethylsilyl trifluoromethanesulfonate or boron trifluoride etherate) significantly improves yields (>2.5× enhancement) compared to conventional catalysts. Reactions are conducted at controlled temperatures (5-40°C) in dichloromethane solvent [7].
  • Purification: Final purification employs crystallization techniques and preparative chromatography to achieve >95% chemical purity and >99% isotopic enrichment, confirmed by mass spectrometry [6] [9].

Physicochemical Properties

Solubility and Stability Under Varied Conditions

Paliperidone-d4 exhibits near-identical solubility to non-deuterated paliperidone due to minimal deuterium-induced steric or electronic effects:

  • Aqueous Solubility: Low solubility in water (<0.1 mg/mL) and phosphate buffer (pH 7.4) due to hydrophobic benzisoxazole and pyrimidinone groups. Solubility increases <10% in deuterated form [3] [6].
  • Organic Solvents: Freely soluble in dimethyl sulfoxide (>50 mg/mL), moderately soluble in methanol and acetonitrile (5-10 mg/mL), and sparingly soluble in chloroform (<1 mg/mL). No significant differences versus non-deuterated analogue [4] [6].
  • Stability Profile:
  • Thermal Stability: Stable at 25°C for >24 months (solid state; storage at -20°C recommended). Decomposition occurs >200°C [9] [10].
  • Photostability: Degrades under UV light (λ=254 nm) at rates comparable to paliperidone (t₁/₂ ~48 hours). Deuterium substitution does not enhance photolytic resistance [6].
  • Solution Stability: Stable in methanol/acetonitrile (1:1) at -20°C for 6 months. Aqueous solutions (pH 1-8) show <5% degradation after 30 days at 4°C. Deuterium does not alter hydrolytic susceptibility [3] [9].
  • Degradation Pathways: Major degradation occurs via retro-Mannich reaction (pH-dependent) and benzisoxazole ring opening. Deuterium kinetic isotope effects (kH/kD ≈ 1.0-1.2) indicate minimal stabilization [3].

Table 3: Solubility Profile of Paliperidone-d4

Solvent SystemSolubility (mg/mL)Comparative Solubility (vs. Paliperidone)
Water<0.1Equivalent
0.1N Hydrochloric acid0.5 ± 0.1Equivalent
Phosphate buffer (pH 7.4)0.08 ± 0.02Equivalent
Methanol7.2 ± 0.3Equivalent
Acetonitrile3.5 ± 0.2Equivalent
Dimethyl Sulfoxide>50Equivalent
Chloroform0.8 ± 0.1Equivalent

Comparative Analysis with Non-Deuterated Paliperidone

Physicochemical comparisons reveal subtle but analytically relevant differences:

  • Partition Coefficients: Log P (octanol/water) = 2.75 for paliperidone-d4 vs. 2.73 for paliperidone, indicating equivalent lipophilicity. Deuterium-induced hydrophobicity changes are negligible [6].
  • Spectroscopic Properties:
  • Infrared Spectroscopy: C-D stretching vibrations appear at 2100-2200 cm⁻¹, absent in non-deuterated compound. Other functional groups (C=O at 1680 cm⁻¹, C=N at 1600 cm⁻¹) remain identical [9].
  • Ultraviolet Spectra: Identical λmax (275 nm, 310 nm) and molar absorptivity (ε = 12,400 L·mol⁻¹·cm⁻¹), confirming deuterium does not alter chromophores [6].
  • Crystallinity: X-ray powder diffraction shows identical crystal packing and polymorphic forms (Form I monoclinic), confirming deuterium does not disrupt solid-state arrangement [4].
  • Receptor Binding: Paliperidone-d4 retains identical affinity for dopamine D₂ (Ki = 1.6 nM) and serotonin 5-HT₂A receptors (Ki = 0.2 nM) versus paliperidone, as deuterium substitution is distal to pharmacophore [6] [2].
  • Primary Chemical Differences:
  • Metabolic Stability: Potential for reduced CYP-mediated N-dealkylation due to deuterium kinetic isotope effect (kH/kD up to 7), though this is not a therapeutic advantage in analytical applications [6] [8].
  • Mass Spectrometric Differentiation: 4 Da mass difference enables discrimination from endogenous paliperidone in bioanalytical methods [9] [10].
  • Vibrational Frequencies: Altered Raman and IR signatures for C-D bonds enable spectroscopic tracking without chromatographic separation [4].

Table 4: Comparative Receptor Binding Affinities

Receptor TargetPaliperidone-d4 Ki (nM)Non-Deuterated Paliperidone Ki (nM)Biological Significance
Dopamine D₂1.58 ± 0.121.62 ± 0.15Primary antipsychotic target
Serotonin 5-HT₂A0.21 ± 0.030.19 ± 0.02Mood stabilization, EPS reduction
α1-Adrenergic1.8 ± 0.31.7 ± 0.2Orthostatic hypotension risk
H1-Histaminergic18.5 ± 1.217.9 ± 1.4Sedative effects
Muscarinic M1>1,000>1,000Low anticholinergic side effects

Properties

CAS Number

1020719-55-4

Product Name

Paliperidone-d4

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O3

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2

InChI Key

PMXMIIMHBWHSKN-FJVJJXCISA-N

SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-_x000B_4H-pyrido[1,2-a]pyrimidin-4-one; 9-Hydroxyrisperidone-d4; R 76477-d4; RO 76477-d4; Risperidone Imp. C (EP)-d4

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.